1-(Benzylsulfonyl)-4-(4-bromobenzyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(4-bromobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(4-bromobenzyl)piperazine typically involves the reaction of piperazine with benzylsulfonyl chloride and 4-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-4-(4-bromobenzyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group or to convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Sulfone derivatives from oxidation reactions.
- Reduced forms of the compound with modified functional groups.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(4-bromobenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(4-bromobenzyl)piperazine involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Benzylsulfonyl)piperazine: Lacks the bromobenzyl group, making it less versatile in substitution reactions.
4-(4-Bromobenzyl)piperazine: Lacks the benzylsulfonyl group, which may reduce its potential biological activities.
1-(4-Bromobenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
Uniqueness: 1-(Benzylsulfonyl)-4-(4-bromobenzyl)piperazine is unique due to the presence of both benzylsulfonyl and bromobenzyl groups, which provide a combination of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21BrN2O2S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c19-18-8-6-16(7-9-18)14-20-10-12-21(13-11-20)24(22,23)15-17-4-2-1-3-5-17/h1-9H,10-15H2 |
InChI Key |
DRFUGWKSRKNZEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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